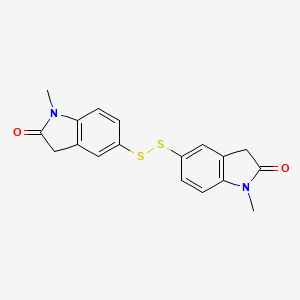
5,5'-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields. This compound features a unique structure with two indole moieties connected by a disulfide bond, making it an interesting subject for chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The disulfide bond can be introduced through the oxidation of thiol groups using reagents such as hydrogen peroxide or iodine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. These interactions contribute to the compound’s diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Disulfanediylbis(1-methyl-1H-indole-2-carbohydrazide)
- 5,5’-Disulfanediylbis(1-methyl-1H-tetrazole)
- 2H-Indol-2-one, 1,3-dihydro-
Uniqueness
5,5’-Disulfanediylbis(1-methyl-1,3-dihydro-2H-indol-2-one) is unique due to its specific disulfide linkage and the presence of two indole moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
166883-21-2 |
|---|---|
Molekularformel |
C18H16N2O2S2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1-methyl-5-[(1-methyl-2-oxo-3H-indol-5-yl)disulfanyl]-3H-indol-2-one |
InChI |
InChI=1S/C18H16N2O2S2/c1-19-15-5-3-13(7-11(15)9-17(19)21)23-24-14-4-6-16-12(8-14)10-18(22)20(16)2/h3-8H,9-10H2,1-2H3 |
InChI-Schlüssel |
BMXOQJZCLXWKFT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CC2=C1C=CC(=C2)SSC3=CC4=C(C=C3)N(C(=O)C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)

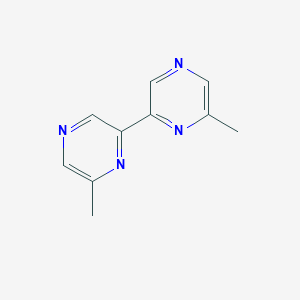

![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)

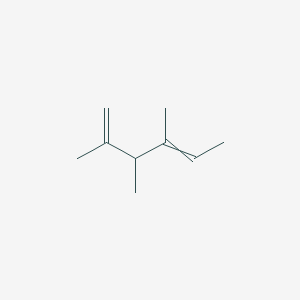
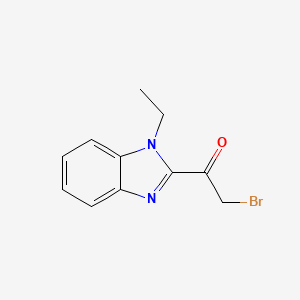
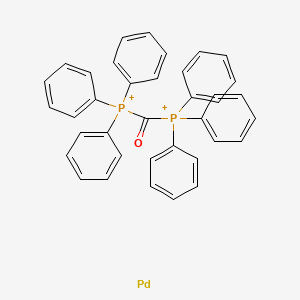
![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)
